molecular formula C8Cl7N B13944003 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- CAS No. 52135-26-9

1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-

Cat. No.: B13944003
CAS No.: 52135-26-9
M. Wt: 358.3 g/mol
InChI Key: FXRBYDKQFPIWTH-UHFFFAOYSA-N
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Description

1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- is a chlorinated derivative of isoindole, a heterocyclic compound consisting of a benzene ring fused with a pyrrole ring

Preparation Methods

The synthesis of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- typically involves the chlorination of isoindole derivatives. One common method is the reaction of isoindole with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .

Industrial production methods for this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas and ensure the safety of the operation. The purity of the final product is typically verified using techniques such as gas chromatography and mass spectrometry.

Chemical Reactions Analysis

1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.

    Reduction: Reduction reactions can convert the chlorinated isoindole to less chlorinated derivatives or even to the parent isoindole.

    Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields isoindole-1,3-dione derivatives, while reduction can produce a range of partially or fully dechlorinated isoindoles.

Mechanism of Action

Comparison with Similar Compounds

1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- can be compared with other chlorinated isoindole derivatives, such as:

The uniqueness of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- lies in its specific degree of chlorination, which balances reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

52135-26-9

Molecular Formula

C8Cl7N

Molecular Weight

358.3 g/mol

IUPAC Name

1,1,3,4,5,6,7-heptachloroisoindole

InChI

InChI=1S/C8Cl7N/c9-3-1-2(4(10)6(12)5(3)11)8(14,15)16-7(1)13

InChI Key

FXRBYDKQFPIWTH-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(N=C2Cl)(Cl)Cl

Origin of Product

United States

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